molecular formula C10H12ClNO2 B6331260 2-Amino-2-(4-chlorophenyl)butanoic acid CAS No. 4895-99-2

2-Amino-2-(4-chlorophenyl)butanoic acid

Cat. No. B6331260
CAS RN: 4895-99-2
M. Wt: 213.66 g/mol
InChI Key: UQQIZSMUAOFTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 . This compound is also known as “®-2-Amino-4-(2-chlorophenyl)butanoic acid” and has a CAS Number of 1260606-19-6 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoic acid backbone with an amino group at the 2nd carbon and a 4-chlorophenyl group also attached to the 2nd carbon .


Physical And Chemical Properties Analysis

“this compound” is a hydrophobic compound . It has a molecular weight of 213.66 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

CAPB has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folates. It has also been studied as a potential inhibitor of the enzyme phosphodiesterase 4, which is involved in the regulation of inflammation. Additionally, CAPB has been used in studies of the role of the enzyme cytochrome P450 in drug metabolism.

Mechanism of Action

The mechanism of action of CAPB is not well understood. However, it is believed that CAPB acts as an inhibitor of the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of folates, and inhibition of this enzyme can lead to decreased levels of folates in the body. Additionally, CAPB has been shown to inhibit the enzyme phosphodiesterase 4, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
CAPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydropteroate synthase, leading to decreased levels of folates in the body. Additionally, CAPB has been shown to inhibit the enzyme phosphodiesterase 4, leading to decreased levels of inflammation. Finally, CAPB has been shown to inhibit the enzyme cytochrome P450, leading to decreased levels of drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using CAPB in laboratory experiments is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using CAPB in laboratory experiments. For example, it is not well understood how CAPB exerts its effects, and further research is needed to better understand its mechanism of action. Additionally, CAPB is a relatively new compound, and there is limited data available on its effects in humans.

Future Directions

There are a variety of possible future directions for CAPB research. First, further research is needed to better understand the mechanism of action of CAPB, as well as its effects on biochemical and physiological processes. Additionally, further research is needed to determine the safety and efficacy of CAPB in humans. Finally, further research is needed to determine the potential therapeutic uses of CAPB, as well as its potential side effects.

Synthesis Methods

The most common method of synthesis for CAPB is through the reaction of 4-chlorobenzaldehyde and glycine. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form CAPB. Other methods of synthesis include the reaction of 4-chlorobenzoyl chloride and glycine, as well as the reaction of 4-chlorobenzaldehyde and ethyl cyanoacetate.

Safety and Hazards

The safety information for “2-Amino-2-(4-chlorophenyl)butanoic acid” indicates that it is a compound with some hazards. The compound has been assigned the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

2-amino-2-(4-chlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQIZSMUAOFTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285565, DTXSID601267312
Record name 2-amino-2-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-4-chloro-α-ethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4895-99-2, 7621-78-5
Record name α-Amino-4-chloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4895-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC42312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-4-chloro-α-ethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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